![molecular formula C18H22N2O4S B4305915 2-[5-(1-Adamantyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4305915.png)
2-[5-(1-Adamantyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Overview
Description
2-[5-(1-Adamantyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound that features a unique structure combining an adamantyl group, a thioxo-1,3,4-oxadiazole ring, and a dioxabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-Adamantyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of a 1-adamantyl-substituted hydrazide, which is then reacted with carbon disulfide to form the corresponding thiosemicarbazide. This intermediate undergoes cyclization with an appropriate diol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-Adamantyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The adamantyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
Scientific Research Applications
2-[5-(1-Adamantyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a thymidine phosphorylase inhibitor, which could be useful in cancer treatment.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with various enzymes and biological pathways are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[5-(1-Adamantyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. For example, as a thymidine phosphorylase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of thymidine and thereby inhibiting angiogenesis in cancer cells . This inhibition can lead to reduced tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
2,5-Disubstituted-1,3,4-oxadiazoles: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantyl group but have different functional groups attached.
Uniqueness
The uniqueness of 2-[5-(1-Adamantyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one lies in its combination of structural features, which confer specific chemical and biological properties. Its potential as a thymidine phosphorylase inhibitor sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[5-(1-adamantyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-13-4-12(14-8-22-15(13)23-14)20-17(25)24-16(19-20)18-5-9-1-10(6-18)3-11(2-9)7-18/h9-12,14-15H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNBRSOAKOGCEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C(=S)O4)C5CC(=O)C6OCC5O6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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